

Confirming the Binding Mode of Novel Morpholine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

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This guide provides a comprehensive overview of established experimental methodologies for confirming the binding mode of novel small molecules, using the hypothetical compound **4-** (Azepan-2-ylmethyl)morpholine as a case study. Due to the absence of publicly available binding data for this specific molecule, this document serves as a practical framework for researchers seeking to characterize its interactions with potential protein targets. We will explore common techniques, present hypothetical comparative data for other morpholine-containing compounds, and provide detailed experimental protocols.

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its ability to improve physicochemical properties and interact with target proteins makes it a valuable component in drug design.[2] Compounds incorporating a morpholine ring have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]

Experimental Approaches to Determine Binding Mode

Several biophysical and biochemical techniques can be employed to elucidate the binding mode of a small molecule. The choice of method depends on factors such as the properties of the ligand and target protein, and the desired level of detail.



X-Ray Crystallography

X-ray crystallography provides high-resolution, atomic-level information about the interaction between a ligand and its target protein. It is considered the gold standard for determining binding modes.

Experimental Protocol:

- Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.
- Crystallization: The purified protein is crystallized, often in the presence of the ligand (cocrystallization) or by soaking the ligand into pre-formed protein crystals.
- X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
- Structure Determination and Refinement: The diffraction data is processed to generate an
 electron density map, from which the three-dimensional structure of the protein-ligand
 complex is determined and refined.

Hypothetical Comparative Data for Morpholine-Containing Kinase Inhibitors:

Compound	Target Kinase	Resolution (Å)	Key Interactions
Gefitinib	EGFR	2.1	Hydrogen bond between morpholine nitrogen and a backbone NH group.
Linezolid	50S Ribosomal Subunit	3.3	Morpholine ring occupies a specific pocket, making van der Waals contacts.
Hypothetical Compound A	ΡΙ3Κα	1.9	Morpholine oxygen acts as a hydrogen bond acceptor with a key residue.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site and the conformation of the ligand when bound.

Experimental Protocol:

- Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) protein is prepared. The ligand is dissolved in a suitable buffer.
- NMR Data Acquisition: A series of NMR experiments are performed, such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD), and Transferred Nuclear Overhauser Effect (trNOE).[5]
- Data Analysis:
 - CSP: Changes in the chemical shifts of the protein's signals upon ligand binding are mapped onto the protein's structure to identify the binding site.
 - STD: The ligand's protons that are in close proximity to the protein are identified, revealing the binding epitope.
 - trNOE: The conformation of the ligand when bound to the protein is determined.

Hypothetical Comparative Data for Ligand-Observed NMR:



Compound	Target Protein	NMR Method	Key Finding
Compound B	Bromodomain	STD-NMR	Protons on the azepane ring show the strongest saturation transfer, indicating proximity to the protein.
Compound C	MDM2	trNOE	A specific conformation of the morpholine ring is observed in the bound state.
Hypothetical Compound D	Bcl-2	CSP	Significant chemical shift perturbations observed for residues in the BH3 binding groove.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[6][7] While it doesn't directly reveal the binding mode, it is crucial for quantifying the binding affinity (K D) and can be used in competition assays to infer binding to the same site.[5][8]

Experimental Protocol:

- Chip Preparation: The target protein is immobilized on a sensor chip.
- Binding Analysis: A solution containing the ligand is flowed over the chip surface, and the change in the refractive index at the surface is measured, which is proportional to the amount of bound ligand.
- Kinetic Analysis: The association (k_a) and dissociation (k_e) rates are determined by monitoring the binding and dissociation phases. The equilibrium dissociation constant (K D)



is calculated as ke/ka.

 Competition Assay: A known binder is injected along with the test compound to determine if they compete for the same binding site.

Hypothetical Comparative Binding Kinetics:

Compound	Target Protein	K D (nM)	ka (1/Ms)	k _e (1/s)
Compound E	Carbonic Anhydrase	50	2 x 10 ⁵	1 x 10 ⁻²
Compound F	p38 MAP Kinase	15	5 x 10⁵	7.5 x 10 ⁻³
Hypothetical Compound G	Hsp90	120	1 x 10 ⁵	1.2 x 10 ⁻²

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S).

Experimental Protocol:

- Sample Preparation: The purified protein is placed in the sample cell, and the ligand is loaded into the injection syringe.
- Titration: The ligand is titrated into the protein solution in a series of small injections.
- Data Acquisition: The heat change associated with each injection is measured.
- Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Hypothetical Comparative Thermodynamic Data:

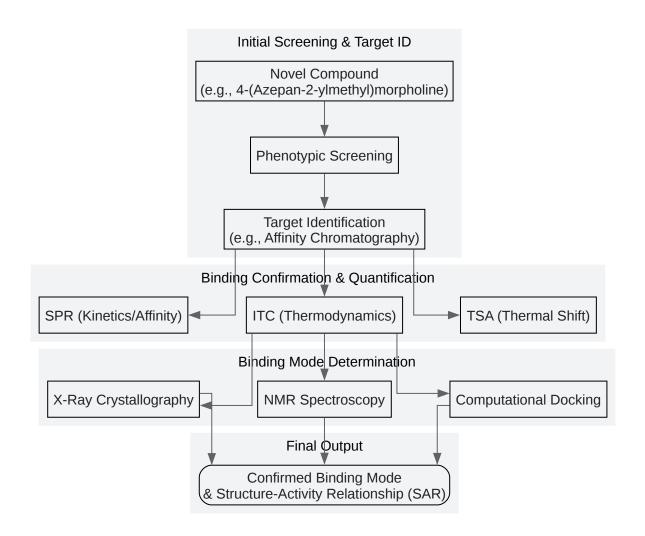


Compound	Target Protein	K D (μM)	ΔH (kcal/mol)	-TΔS (kcal/mol)
Compound H	Trypsin	2.5	-8.5	-1.2
Compound I	Aldose Reductase	0.8	-5.2	-4.8
Hypothetical Compound J	Cathepsin K	5.1	-10.1	2.5

Visualizing Workflows and Pathways

To better illustrate the process of confirming a binding mode and the potential biological context, the following diagrams are provided.

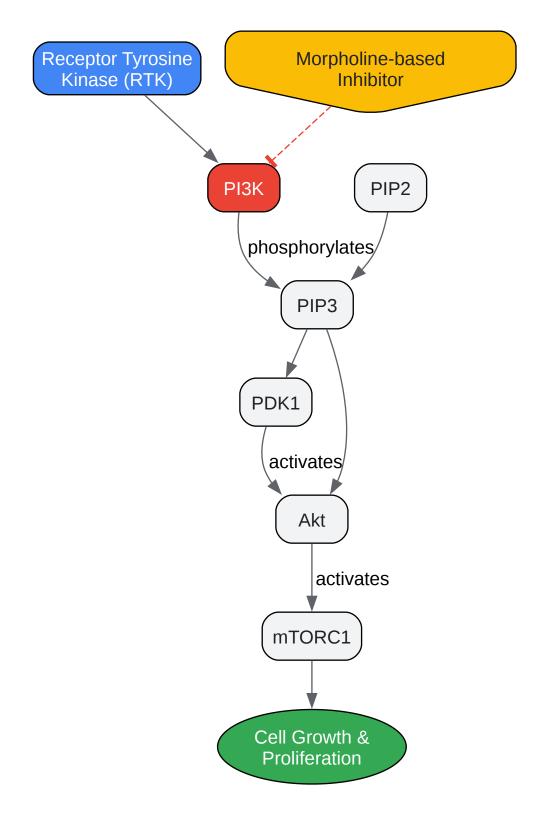




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Caption: Workflow for determining the binding mode of a novel compound.





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Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical morpholine inhibitor.



Conclusion

While specific binding data for **4-(Azepan-2-ylmethyl)morpholine** is not currently available, this guide provides a robust framework for its characterization. By employing a combination of biophysical and structural biology techniques such as X-ray crystallography, NMR, SPR, and ITC, researchers can systematically elucidate its binding mode, affinity, and thermodynamics. The comparative data and protocols presented herein serve as a valuable resource for initiating and guiding such studies, ultimately contributing to a deeper understanding of the structure-activity relationships of novel morpholine derivatives and accelerating the drug discovery process.

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